REACTION_CXSMILES
|
[OH:1][C@H:2]([CH2:8][C:9](=[O:11])[O-:10])[CH2:3][N+:4]([CH3:7])([CH3:6])[CH3:5].[C:12]([OH:21])(=[O:20])[CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16].C([O-])(=O)C(CCC)CCC.[Ca+2:32].O[C@H](CC(=O)[O-])C[N+](C)(C)C.C([O-])(=O)C(CCC)CCC>O>[OH:1][C@H:2]([CH2:8][C:9](=[O:10])[O-:11])[CH2:3][N+:4]([CH3:7])([CH3:5])[CH3:6].[Ca:32].[C:12]([O-:21])(=[O:20])[CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16] |f:2.3.4.5|
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C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
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Name
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L-carnitine
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reactant
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O[C@@H](C[N+](C)(C)C)CC([O-])=O
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Name
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Smiles
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L-carnitine calcium valproate
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Smiles
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C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
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Name
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0 (± 1) mol
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Smiles
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O
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O[C@@H](C[N+](C)(C)C)CC([O-])=O
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L-carnitine valproate salt
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Smiles
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Name
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L-carnitine valproate salt
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0 (± 1) mol
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reactant
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Smiles
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Name
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L-carnitine calcium valproate
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reactant
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Smiles
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C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
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Name
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L-carnitine
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Smiles
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C(C(CCC)CCC)(=O)O
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as disclosed herein provides a composition of the present invention that
|
Type
|
CUSTOM
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Details
|
at room temperature
|
Name
|
L-carnitine
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Type
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product
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Smiles
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O[C@@H](C[N+](C)(C)C)CC([O-])=O
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Name
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calcium
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product
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Smiles
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[Ca]
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Name
|
valproate
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Type
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product
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Smiles
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C(C(CCC)CCC)(=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C@H:2]([CH2:8][C:9](=[O:11])[O-:10])[CH2:3][N+:4]([CH3:7])([CH3:6])[CH3:5].[C:12]([OH:21])(=[O:20])[CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16].C([O-])(=O)C(CCC)CCC.[Ca+2:32].O[C@H](CC(=O)[O-])C[N+](C)(C)C.C([O-])(=O)C(CCC)CCC>O>[OH:1][C@H:2]([CH2:8][C:9](=[O:10])[O-:11])[CH2:3][N+:4]([CH3:7])([CH3:5])[CH3:6].[Ca:32].[C:12]([O-:21])(=[O:20])[CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16] |f:2.3.4.5|
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L-carnitine calcium valproate
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O[C@@H](C[N+](C)(C)C)CC([O-])=O
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Smiles
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C(C(CCC)CCC)(=O)O
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L-carnitine calcium valproate
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C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
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Smiles
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L-carnitine valproate salt
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reactant
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Smiles
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Name
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Smiles
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L-carnitine calcium valproate
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C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
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L-carnitine
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C(C(CCC)CCC)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as disclosed herein provides a composition of the present invention that
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Name
|
|
Type
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product
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Smiles
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O[C@@H](C[N+](C)(C)C)CC([O-])=O
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product
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Smiles
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[Ca]
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Name
|
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product
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Smiles
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C(C(CCC)CCC)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C@H:2]([CH2:8][C:9](=[O:11])[O-:10])[CH2:3][N+:4]([CH3:7])([CH3:6])[CH3:5].[C:12]([OH:21])(=[O:20])[CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16].C([O-])(=O)C(CCC)CCC.[Ca+2:32].O[C@H](CC(=O)[O-])C[N+](C)(C)C.C([O-])(=O)C(CCC)CCC>O>[OH:1][C@H:2]([CH2:8][C:9](=[O:10])[O-:11])[CH2:3][N+:4]([CH3:7])([CH3:5])[CH3:6].[Ca:32].[C:12]([O-:21])(=[O:20])[CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16] |f:2.3.4.5|
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L-carnitine calcium valproate
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O[C@@H](C[N+](C)(C)C)CC([O-])=O
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L-carnitine calcium valproate
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C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
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L-carnitine valproate salt
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Smiles
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Name
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L-carnitine valproate salt
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Smiles
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L-carnitine calcium valproate
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C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
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Name
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L-carnitine
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O[C@@H](C[N+](C)(C)C)CC([O-])=O
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Name
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|
C(C(CCC)CCC)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as disclosed herein provides a composition of the present invention that
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Name
|
L-carnitine
|
Type
|
product
|
Smiles
|
O[C@@H](C[N+](C)(C)C)CC([O-])=O
|
Name
|
calcium
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Type
|
product
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Smiles
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[Ca]
|
Name
|
valproate
|
Type
|
product
|
Smiles
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C(C(CCC)CCC)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C@H:2]([CH2:8][C:9](=[O:11])[O-:10])[CH2:3][N+:4]([CH3:7])([CH3:6])[CH3:5].[C:12]([OH:21])(=[O:20])[CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16].C([O-])(=O)C(CCC)CCC.[Ca+2:32].O[C@H](CC(=O)[O-])C[N+](C)(C)C.C([O-])(=O)C(CCC)CCC>O>[OH:1][C@H:2]([CH2:8][C:9](=[O:10])[O-:11])[CH2:3][N+:4]([CH3:7])([CH3:5])[CH3:6].[Ca:32].[C:12]([O-:21])(=[O:20])[CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16] |f:2.3.4.5|
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Name
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L-carnitine calcium valproate
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O[C@@H](C[N+](C)(C)C)CC([O-])=O
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L-carnitine calcium valproate
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C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
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Name
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L-carnitine valproate salt
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Smiles
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Name
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L-carnitine valproate salt
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Smiles
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Name
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L-carnitine calcium valproate
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Smiles
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C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
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Name
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L-carnitine
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Smiles
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C(C(CCC)CCC)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as disclosed herein provides a composition of the present invention that
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Name
|
L-carnitine
|
Type
|
product
|
Smiles
|
O[C@@H](C[N+](C)(C)C)CC([O-])=O
|
Name
|
calcium
|
Type
|
product
|
Smiles
|
[Ca]
|
Name
|
valproate
|
Type
|
product
|
Smiles
|
C(C(CCC)CCC)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C@H:2]([CH2:8][C:9](=[O:11])[O-:10])[CH2:3][N+:4]([CH3:7])([CH3:6])[CH3:5].[C:12]([OH:21])(=[O:20])[CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16].C([O-])(=O)C(CCC)CCC.[Ca+2:32].O[C@H](CC(=O)[O-])C[N+](C)(C)C.C([O-])(=O)C(CCC)CCC>O>[OH:1][C@H:2]([CH2:8][C:9](=[O:10])[O-:11])[CH2:3][N+:4]([CH3:7])([CH3:5])[CH3:6].[Ca:32].[C:12]([O-:21])(=[O:20])[CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16] |f:2.3.4.5|
|
Name
|
L-carnitine calcium valproate
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C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
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Name
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|
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|
Smiles
|
O[C@@H](C[N+](C)(C)C)CC([O-])=O
|
Name
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Quantity
|
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C(C(CCC)CCC)(=O)O
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L-carnitine calcium valproate
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|
Smiles
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C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
|
Name
|
|
Quantity
|
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Smiles
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O[C@@H](C[N+](C)(C)C)CC([O-])=O
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|
0 (± 1) mol
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Smiles
|
C(C(CCC)CCC)(=O)O
|
Name
|
L-carnitine valproate salt
|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
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Name
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L-carnitine valproate salt
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
|
Name
|
L-carnitine calcium valproate
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C(C(CCC)CCC)(=O)[O-].[Ca+2].O[C@@H](C[N+](C)(C)C)CC([O-])=O.C(C(CCC)CCC)(=O)[O-]
|
Name
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L-carnitine
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
O[C@@H](C[N+](C)(C)C)CC([O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CCC)CCC)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as disclosed herein provides a composition of the present invention that
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Name
|
L-carnitine
|
Type
|
product
|
Smiles
|
O[C@@H](C[N+](C)(C)C)CC([O-])=O
|
Name
|
calcium
|
Type
|
product
|
Smiles
|
[Ca]
|
Name
|
valproate
|
Type
|
product
|
Smiles
|
C(C(CCC)CCC)(=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |